molecular formula C18H16O7 B12697475 Herbacetin 3,7,8-trimethyl ether CAS No. 6586-29-4

Herbacetin 3,7,8-trimethyl ether

Cat. No.: B12697475
CAS No.: 6586-29-4
M. Wt: 344.3 g/mol
InChI Key: IUKBSFKDMZKGMT-UHFFFAOYSA-N
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Description

Herbacetin 3,7,8-trimethyl ether is a flavonoid compound derived from herbacetin, a naturally occurring flavonol. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . It is a methylated derivative of herbacetin, which enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Herbacetin 3,7,8-trimethyl ether typically involves the methylation of herbacetin. One common method is the use of dimethyl sulfate in the presence of anhydrous potassium carbonate in dry acetone. The reaction is carried out by boiling the mixture for several hours, followed by the addition of water to yield the crude product .

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Herbacetin 3,7,8-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is often used for reduction reactions.

    Substitution: Alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Herbacetin and its derivatives.

    Substitution: Various substituted flavonol derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of dietary supplements and cosmetics due to its antioxidant properties.

Mechanism of Action

Herbacetin 3,7,8-trimethyl ether exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Herbacetin 3,7,8-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to other flavonoids. Similar compounds include:

Properties

CAS No.

6586-29-4

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-12-8-11(20)13-14(21)18(24-3)15(25-17(13)16(12)23-2)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3

InChI Key

IUKBSFKDMZKGMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC

Origin of Product

United States

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